2-Bromo-3,4-dichloro-6-fluorotoluene

Description

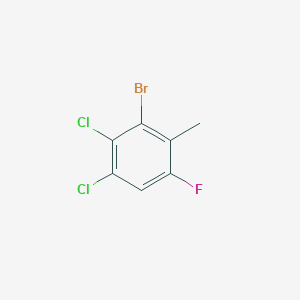

2-Bromo-3,4-dichloro-6-fluorotoluene (C₇H₃BrCl₂F) is a polyhalogenated toluene derivative with bromine, chlorine, and fluorine substituents at positions 2, 3, 4, and 6 on the aromatic ring. Such compounds are typically utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their electron-deficient aromatic systems, which facilitate electrophilic substitution or nucleophilic displacement reactions.

Properties

IUPAC Name |

3-bromo-1,2-dichloro-5-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVQYQDVHIBCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dichloro-6-fluorotoluene typically involves halogenation reactions. One common method is the bromination of 3,4-dichloro-6-fluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-6-fluorotoluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methyl group to a different functional group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the reagents used.

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Dehalogenated compounds or alcohols.

Scientific Research Applications

2-Bromo-3,4-dichloro-6-fluorotoluene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorotoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

α-Bromo-3,4-difluorotoluene and α-Bromo-3,5-difluorotoluene

These compounds (CAS RN 85118-01-0 and 141776-91-2, respectively) share a brominated methyl group (α-position) and fluorine substituents on the aromatic ring . Key differences from the target compound include:

- Physical Properties :

- Density: The difluoro analogs have densities of 1.618 and 1.60 g/cm³ . The target compound, with heavier chlorine atoms, likely has a higher density (estimated >1.7 g/cm³).

- Boiling Point: α-Bromo-3,5-difluorotoluene boils at 65°C (4.5 mmHg) . The target’s additional chlorine substituents and larger molecular weight (257 g/mol vs. 207 g/mol) suggest a significantly higher boiling point.

Reactivity Trends

- Increased halogenation (Cl vs.

Comparison with Nitro-Substituted Bromoaromatics

2-Bromo-3:5-dinitrobenzoyl Chloride Derivatives

describes nitro-substituted bromoaromatics, such as 2-bromo-3:5-dinitrobenzamide (m.p. 216°C) . Key contrasts include:

- Functional Groups : Nitro groups are stronger electron-withdrawing groups than halogens, leading to higher melting points and greater acidity.

- Reactivity : Nitro groups direct electrophilic attacks to meta positions, whereas halogens in the target compound may favor para/ortho substitution. The target’s multiple halogens could reduce reactivity in nucleophilic substitutions compared to nitro-activated systems.

Comparison with Methoxy-Substituted Bromoaromatics

2-Bromo-3:4-dimethoxybenzaldehyde Derivatives

highlights 2-bromo-3:4-dimethoxybenzyl alcohol (m.p. 82–85°C) and related methoxy-substituted compounds . Key differences:

- Electron Effects : Methoxy groups are electron-donating, opposing the electron-withdrawing halogens in the target compound. This reduces electrophilic reactivity but increases solubility in polar solvents.

- Melting Points : Methoxy derivatives generally exhibit lower melting points (e.g., 82–85°C) compared to halogenated analogs due to reduced molecular symmetry and weaker intermolecular forces.

Data Table: Comparative Analysis

Notes and Limitations

- Direct experimental data for this compound is absent in the provided evidence; properties are extrapolated from structural analogs.

- Tools like ORTEP-3 could aid in visualizing the target compound’s molecular geometry to predict steric and electronic effects.

- Further studies are recommended to validate inferred physicochemical and reactivity profiles.

Biological Activity

2-Bromo-3,4-dichloro-6-fluorotoluene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound's structure features multiple halogen substituents, which often influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

- Chemical Formula : C7H3BrCl2F

- Molecular Weight : 252.46 g/mol

- Appearance : Typically a colorless to light yellow liquid.

- Solubility : Sparingly soluble in water; soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine, chlorine, and fluorine atoms can enhance lipophilicity and alter the compound's binding affinity to enzymes and receptors, potentially affecting biochemical pathways.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

| Study | Microorganism Tested | Result |

|---|---|---|

| Staphylococcus aureus | Inhibition observed at 50 µg/mL | |

| Escherichia coli | Moderate activity at 100 µg/mL | |

| Candida albicans | No significant inhibition |

Cytotoxicity

Cytotoxic effects have been studied in various cancer cell lines. The compound's halogenation may contribute to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of oxidative stress |

| MCF-7 (breast cancer) | 20 | Apoptotic pathway activation |

| A549 (lung cancer) | 25 | Disruption of mitochondrial function |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated notable activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

- Cytotoxicity in Cancer Research : In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on multiple cancer cell lines. The findings demonstrated significant apoptosis induction in HeLa cells, warranting further investigation into its mechanism and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.